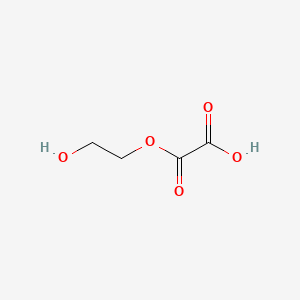
2-((Butylthioxostannyl)thio)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Butylthioxostannyl)thio)ethanol is a chemical compound with the molecular formula C6H14OS2Sn It is known for its unique structure, which includes a butylthioxostannyl group attached to a thioethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Butylthioxostannyl)thio)ethanol typically involves the reaction of butylthioxostannyl chloride with thioethanol under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
2-((Butylthioxostannyl)thio)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The butylthioxostannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Various substituted thioethanol derivatives.
科学的研究の応用
2-((Butylthioxostannyl)thio)ethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((Butylthioxostannyl)thio)ethanol involves its interaction with molecular targets through its thio and stannyl groups. These interactions can lead to the formation of covalent bonds with target molecules, influencing various biochemical pathways. The compound’s unique structure allows it to participate in specific reactions, making it a valuable tool in research and industrial applications.
類似化合物との比較
Similar Compounds
- 2-((Methylthioxostannyl)thio)ethanol
- 2-((Ethylthioxostannyl)thio)ethanol
- 2-((Propylthioxostannyl)thio)ethanol
Uniqueness
2-((Butylthioxostannyl)thio)ethanol is unique due to its butylthioxostannyl group, which imparts distinct chemical properties and reactivity compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.
特性
CAS番号 |
84864-54-0 |
|---|---|
分子式 |
C6H14OS2Sn |
分子量 |
285.0 g/mol |
IUPAC名 |
butyl-(2-hydroxyethylsulfanyl)-sulfanylidenetin |
InChI |
InChI=1S/C4H9.C2H6OS.S.Sn/c1-3-4-2;3-1-2-4;;/h1,3-4H2,2H3;3-4H,1-2H2;;/q;;;+1/p-1 |
InChIキー |
QOKSKFRCALBLJC-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](=S)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















